4-Bromo-5-chloro-2-methylbenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5BrClNS |
|---|---|
Molecular Weight |
262.55 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrClNS/c1-4-11-8-6(12-4)3-2-5(10)7(8)9/h2-3H,1H3 |
InChI Key |
AAUQURMJJHFICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Bromo 5 Chloro 2 Methylbenzo D Thiazole and Analogues
Established Synthetic Pathways for Substituted Benzothiazoles
The synthesis of the 4-bromo-5-chloro-2-methylbenzo[d]thiazole core relies on the foundational methods of benzothiazole (B30560) ring formation, followed by or preceded by the strategic introduction of the desired substituents.
Cyclization Reactions for Benzothiazole Ring Formation
The construction of the benzothiazole ring is the cornerstone of synthesizing this compound. Several cyclization strategies are employed, primarily involving the reaction of a suitably substituted 2-aminothiophenol (B119425) derivative with a reagent that provides the C2 carbon of the thiazole (B1198619) ring.
One of the most common and direct methods is the Jacobsen synthesis , which involves the cyclization of an N-acyl-2-aminothiophenol. For the target molecule, this would entail the cyclization of N-(2-amino-3-bromo-4-chlorophenylthio)acetamide.
Another widely used approach is the condensation of a 2-aminothiophenol with an aldehyde, ketone, carboxylic acid, or acid chloride. In the context of synthesizing the 2-methyl derivative, acetic acid, acetyl chloride, or acetic anhydride (B1165640) are suitable reagents. The reaction with 2-amino-3-bromo-4-chlorothiophenol would yield the desired benzothiazole.
The Hugershoff reaction provides an alternative route, where a 2-haloaniline is treated with a source of thiocyanate, such as potassium thiocyanate, followed by cyclization. For the target compound, this would involve the reaction of 2,3-dibromo-4-chloroaniline (B6361294) with KSCN. Subsequent methylation at the 2-amino position and diazotization/dethiolation would be required to install the 2-methyl group.
A summary of common cyclization precursors is presented in the table below.
| Starting Material (Substituted Aniline (B41778)/Thiophenol) | Reagent for C2-Methyl Group | Reaction Type |
| 2-Amino-3-bromo-4-chlorothiophenol | Acetic Anhydride/Acetic Acid | Condensation |
| N-(2-Amino-3-bromo-4-chlorophenyl)acetamide | - | Intramolecular Cyclization |
| 3-Bromo-4-chloro-2-mercaptoaniline | Acetonitrile | Oxidative Cyclization |
Strategies for Halogen and Methyl Group Introduction at Specific Positions
The specific placement of the bromo, chloro, and methyl groups on the benzothiazole scaffold is critical and can be achieved through two main strategies: (A) functionalization of a pre-formed benzothiazole ring or (B) synthesis from a pre-functionalized aniline or thiophenol precursor. The latter is generally preferred to control regioselectivity.
Halogen Introduction: The introduction of bromine and chlorine at the 4 and 5 positions, respectively, is typically accomplished by starting with a correspondingly substituted aniline. For instance, the synthesis could begin with 3-bromo-4-chloroaniline. This precursor would then be converted to the corresponding 2-aminothiophenol derivative before the cyclization step to form the benzothiazole ring. Direct halogenation of the benzothiazole ring is also possible but can lead to mixtures of isomers. Electrophilic bromination of aminobenzothiazoles has been shown to occur at specific positions depending on the location of the activating amino group. rsc.org
Methyl Group Introduction: The 2-methyl group is most commonly introduced during the cyclization step. As mentioned previously, using acetic anhydride or acetyl chloride as the C2 source in a condensation reaction with the appropriate 2-aminothiophenol will directly yield the 2-methylbenzothiazole (B86508). nih.gov Alternatively, a 2-unsubstituted benzothiazole can be methylated, though this is less common for introducing a simple methyl group. More complex alkyl groups can be introduced via radical reactions using peroxides as reagents. rsc.org
A plausible synthetic sequence is outlined below:
Diazotization and Thiolation: Starting from 3-bromo-4-chloroaniline, a diazotization reaction followed by treatment with a sulfur source (e.g., potassium ethyl xanthate followed by hydrolysis) would yield 2-amino-3-bromo-4-chlorothiophenol.
Cyclization: Condensation of the resulting thiophenol with acetic anhydride or acetyl chloride would lead to the formation of the thiazole ring, yielding this compound.
Multi-Component Reactions in Benzothiazole Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted benzothiazoles in a single step. nanomaterchem.com A potential MCR for the synthesis of analogues of this compound could involve the one-pot reaction of a substituted 2-iodoaniline, an aldehyde, and a sulfur source like thiourea (B124793). nanomaterchem.com For the target compound, this could be envisioned by reacting 2-iodo-3-bromo-4-chloroaniline with acetaldehyde (B116499) and thiourea in the presence of a suitable catalyst. While this specific combination is not explicitly reported, the general methodology for MCRs in benzothiazole synthesis is well-established. nanomaterchem.comacs.org
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
| 2-Iodoaniline derivative | Aldehyde | Thiourea | CuI, reflux in water | 2-Substituted Benzothiazole nanomaterchem.com |
| o-Aminothiophenol | Aldehyde | Oxidant | Various | 2-Substituted Benzothiazole |
| Arylamine | Elemental Sulfur | Styrene/Arylacetylene | NMP | 2-Aryl/Alkenylbenzothiazole nih.gov |
Microwave-Assisted and Green Chemistry Approaches in Benzothiazole Synthesis
In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of benzothiazoles. scielo.brscielo.brnih.gov The condensation of 2-aminothiophenols with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation, often in greener solvents like glycerol (B35011) or even under solvent-free conditions. researchgate.nettsijournals.com
For the synthesis of this compound, a microwave-assisted condensation of 2-amino-3-bromo-4-chlorothiophenol with acetic acid would represent a green and efficient approach. The use of solid supports like zeolites can further enhance the eco-friendliness of the process by allowing for solvent-free conditions and easy catalyst recycling. tsijournals.com
| Reaction Type | Solvent/Support | Conditions | Advantages |
| Condensation of 2-aminothiophenol and aldehyde | Glycerol | Microwave | Green solvent, rapid researchgate.net |
| Condensation of 2-aminothiophenol and aldehyde | Ethanol (B145695) | Microwave | Faster reaction, higher yield scielo.brscielo.br |
| Condensation of 2-hydrazinobenzothiazole (B1674376) and aldehyde | NaY Zeolite | Microwave, solvent-free | Environmentally benign, reusable catalyst tsijournals.com |
Derivatization and Further Chemical Modifications of the this compound Scaffold
The presence of two distinct halogen atoms on the benzene (B151609) ring of this compound opens up possibilities for selective chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Nucleophilic and Electrophilic Substitution Reactions Involving Halogen Atoms
The bromine and chlorine atoms at positions 4 and 5 of the benzothiazole ring are susceptible to nucleophilic and electrophilic substitution reactions, although their reactivity is influenced by the electron-withdrawing nature of the fused thiazole ring and the other halogen.
Nucleophilic Aromatic Substitution (SNAr): Aryl halides are generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the thiazole ring acts as a moderate electron-withdrawing group. The reactivity of the halogens towards nucleophilic substitution would likely be low under standard conditions. However, under forcing conditions (high temperature, strong base) or with palladium-catalyzed cross-coupling reactions, substitution of the bromo and chloro groups can be achieved. The greater lability of the C-Br bond compared to the C-Cl bond would likely allow for selective substitution at the 4-position under carefully controlled conditions. For instance, a Suzuki-Miyaura cross-coupling reaction could potentially be used to introduce an aryl or vinyl group selectively at the C4 position. beilstein-archives.org
Electrophilic Aromatic Substitution: The benzothiazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the thiazole moiety. Further deactivation is provided by the two halogen substituents. Therefore, electrophilic substitution on the benzene ring of this compound would be challenging and require harsh reaction conditions. If a reaction were to occur, the directing effects of the existing substituents would need to be considered. The bromine and chlorine are ortho, para-directing, while the thiazole ring directs meta to the sulfur and para to the nitrogen. The outcome of such a reaction would likely be a complex mixture of products.
| Reaction Type | Position of Attack | Reagents/Conditions | Potential Product |
| Suzuki-Miyaura Coupling | C4-Br | Arylboronic acid, Pd catalyst, base | 4-Aryl-5-chloro-2-methylbenzo[d]thiazole |
| Buchwald-Hartwig Amination | C4-Br | Amine, Pd catalyst, base | 4-Amino-5-chloro-2-methylbenzo[d]thiazole |
| Nucleophilic Substitution | C4-Br / C5-Cl | Strong nucleophile, high temperature | 4/5-Substituted derivative |
Functionalization of the Methyl Group (if applicable to related analogues)
The methyl group at the 2-position of the benzothiazole ring is activated and serves as a versatile handle for a variety of chemical transformations. This reactivity stems from the acidity of its protons, enabling deprotonation to form a nucleophilic carbanion, as well as its susceptibility to oxidation and participation in condensation reactions.
The acidity of the methyl protons allows for deprotonation with a strong base to form a 2-benzothiazolylmethyl anion. This anion is a potent nucleophile that can react with various electrophiles. For example, it can undergo aldol-type reactions with carbonyl compounds. The metalation of 2-methylbenzothiazole with organolithium reagents like butyllithium (B86547) or phenyllithium (B1222949) quantitatively generates 2-benzothiazolylmethyllithium, which readily reacts with aldehydes such as benzaldehyde. researchgate.net
Furthermore, the active methyl group can participate in condensation reactions. Knoevenagel condensation of 2-methyl-thiazolo[4,5-b]pyrazines with aldehydes proceeds smoothly, indicating that analogous reactions could be possible for other 2-methyl-substituted benzothiazole derivatives, provided the heterocyclic system is sufficiently electron-withdrawing to increase the acidity of the methyl protons. jst.go.jp
Below is a table summarizing various functionalization reactions of the 2-methyl group in benzothiazole analogues.
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Ref. |
| Oxidation | OH radicals (gas phase) | 1,3-Benzothiazole-2-carbaldehyde | ~33% of total reaction | nih.govacs.org |
| Oxidation | Standard conditions (specifics not detailed) | Benzothiazole-2-carbaldehyde | 85 | nih.gov |
| Aldol-type Reaction | 1. BuLi or PhLi, ether, -78 °C; 2. Benzaldehyde | 1-Phenyl-2-(benzothiazol-2-yl)ethanol | Quantitative | researchgate.net |
| Knoevenagel Condensation | Aldehydes, piperidine, acetic acid | 2-Styryl-thiazolo[4,5-b]pyrazines | Moderate | jst.go.jp |
Formation of Fused Heterocyclic Systems from Benzothiazole Precursors
Benzothiazole derivatives, including those with a 2-methyl group, are valuable precursors for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the inherent reactivity of the benzothiazole nucleus, particularly the nitrogen atom, or functional groups appended to the ring system.
A common strategy involves the cyclization of 2-aminobenzothiazoles with various reagents. Although the target molecule is a 2-methylbenzothiazole, the principles of using a benzothiazole scaffold to build fused rings are broadly applicable. For example, 2-aminobenzothiazoles can undergo intermolecular cyclization with β-ketoesters and β-ketoamides. The regioselectivity of these reactions can be controlled by the choice of reagents, leading to either benzo[d]imidazo[2,1-b]thiazoles or benzo nih.govnih.govthiazolo[3,2-a]pyrimidin-4-ones. nih.gov
Multicomponent reactions provide an efficient pathway to fused heterocycles. A pseudo-four-component reaction of 2-amino-6-bromo-4-methylbenzothiazole with 4-methoxybenzaldehyde (B44291) and 4-hydroxycoumarin (B602359) in the presence of sulfamic acid leads to the formation of a complex spiroheterocycle. nih.gov Similarly, the reaction of 2-aminobenzothiazole (B30445) derivatives with indole-3-carbaldehyde and aryl isocyanides yields 3-amino-2-(indol-3-yl)imidazo[2,1-b] acs.orgthieme-connect.combenzothiazoles. nih.gov
The 2-methyl group itself can be a key participant in the formation of fused rings. 2-Methylbenzothiazole can be reacted with benzoyl chloride to form an enol tautomer which can then be used as a starting material for the synthesis of fused-ring heterocycles by reacting with 1,3-diacid chlorides or N-(chlorocarbonyl) isocyanate. thieme-connect.comresearchgate.net More recently, a ring-opening-recombination strategy based on 2-methylbenzothiazole salts has been developed for the synthesis of thiazinopyrrole fused-ring derivatives. researchgate.net This involves a cascade cyclization of thiazolium salts, aldehydes, and amines. researchgate.net
Another approach is the synthesis of pyrrolo[2,1-b]benzothiazole derivatives, which can then be further elaborated into more complex fused systems like pyrazolo[3',4':4,5]pyrrolo[2,1-b]thiazole. modernscientificpress.com
The following table presents examples of the formation of fused heterocyclic systems from benzothiazole precursors.
| Benzothiazole Precursor | Reagents and Conditions | Fused Heterocyclic Product | Yield (%) | Ref. |
| 2-Aminobenzothiazoles | β-Ketoesters, KOt-Bu, CBrCl₃ | Benzo[d]imidazo[2,1-b]thiazoles | Not specified | nih.gov |
| 2-Aminobenzothiazoles | β-Ketoesters, In(OTf)₃ | Benzo nih.govnih.govthiazolo[3,2-a]pyrimidin-4-ones | Not specified | nih.gov |
| 2-Amino-6-bromo-4-methylbenzothiazole | 4-Methoxybenzaldehyde, 4-hydroxycoumarin, sulfamic acid | Spiroheterocycle | 93 | nih.gov |
| 2-Methylbenzothiazole | 1. Benzoyl chloride, Et₃N; 2. 1,3-Diacid chlorides | Fused-ring heterocycles | Not specified | thieme-connect.comresearchgate.net |
| N-Alkyl-2-methylbenzothiazole salts | Aldehydes, amino acid ester hydrochlorides, Et₃N, EtOH, 80 °C, O₂ | Thiazinopyrrole fused-ring derivatives | Not specified | researchgate.net |
| 2-Oxo-1,2-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-3-carbonitrile | Hydrazine hydrate | Aminopyrazole fused to pyrrolo[2,1-b]benzothiazole | Not specified | modernscientificpress.com |
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Chloro 2 Methylbenzo D Thiazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The substitution pattern on the benzene (B151609) ring of 4-Bromo-5-chloro-2-methylbenzo[d]thiazole dictates a unique set of chemical shifts and coupling constants for the remaining aromatic protons and carbon atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for two aromatic protons and one methyl group. The methyl protons (2-CH₃) would appear as a sharp singlet, likely in the range of δ 2.7-2.9 ppm, consistent with a methyl group attached to an sp²-hybridized carbon in a heterocyclic system.
The two remaining aromatic protons, H-6 and H-7, would form an AX spin system, appearing as two distinct doublets. The proton at the C-7 position is anticipated to be downfield relative to the H-6 proton due to the deshielding effects of the adjacent sulfur atom and thiazole (B1198619) ring. The presence of the electron-withdrawing halogen substituents would further shift these protons downfield compared to unsubstituted 2-methylbenzothiazole (B86508). The coupling constant between these two ortho protons (³JHH) is expected to be in the typical range of 8.0-9.0 Hz.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all eight unique carbon environments in the molecule. The methyl carbon (2-CH₃) is expected to resonate in the upfield region, around δ 20-22 ppm. The quaternary carbon C-2, attached to both nitrogen and sulfur, will be significantly downfield. The carbons directly bonded to the halogens (C-4 and C-5) will be strongly influenced by their respective electronic effects. The bromine atom at C-4 is expected to induce a moderate downfield shift, while the more electronegative chlorine atom at C-5 will cause a more pronounced downfield shift on its attached carbon. The remaining carbons of the benzothiazole (B30560) core will appear at chemical shifts characteristic of substituted aromatic and heterocyclic systems. mdpi.comchemicalbook.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analogs like 5-chloro-2-methylbenzothiazole (B92711).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-CH₃ | ~2.85 | Singlet (s) | N/A |
| H-6 | ~7.45 | Doublet (d) | ~8.5 |
| H-7 | ~7.80 | Doublet (d) | ~8.5 |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analogs and substituent effects. nih.gov
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 2-CH₃ | ~21.0 |
| C-2 | ~168.0 |
| C-3a | ~152.0 |
| C-4 | ~118.0 |
| C-5 | ~130.0 |
| C-6 | ~126.0 |
| C-7 | ~124.0 |
| C-7a | ~134.0 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and bonding arrangements within a molecule. The IR spectrum of this compound would display a series of characteristic absorption bands.
Key expected vibrational modes include:
Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands corresponding to the methyl group, typically observed in the 2950-2850 cm⁻¹ region.
C=N Stretching: A strong absorption band characteristic of the thiazole ring, expected around 1600-1650 cm⁻¹.
Aromatic C=C Stretching: Multiple bands of variable intensity in the 1580-1450 cm⁻¹ region, indicative of the fused benzene ring.
Fingerprint Region: A complex pattern of bands below 1400 cm⁻¹, which includes C-H in-plane and out-of-plane bending vibrations. The specific substitution pattern on the benzene ring would give rise to a distinct out-of-plane bending pattern.
C-Cl and C-Br Stretching: Strong to medium intensity bands are expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch often appears around 750-700 cm⁻¹, while the C-Br stretch is found at an even lower frequency, generally between 650-550 cm⁻¹.
The NIST Chemistry WebBook provides gas-phase IR spectrum data for the related compound 5-chloro-2-methylbenzothiazole, which can serve as a reference for these assignments. nist.gov
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2950-2850 | Medium-Weak |
| C=N Stretch (Thiazole) | 1650-1600 | Strong |
| Aromatic C=C Stretch | 1580-1450 | Medium-Strong |
| C-H Bending | 1400-1000 | Medium |
| C-Cl Stretch | 750-700 | Strong |
| C-Br Stretch | 650-550 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. The molecular formula for this compound is C₈H₅BrClNS.
Molecular Ion and Isotopic Pattern: The most distinctive feature in the mass spectrum of this compound would be the isotopic pattern of its molecular ion (M⁺). This pattern is a result of the natural isotopic abundances of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This combination will produce a characteristic cluster of peaks:
M⁺: The peak corresponding to the lightest isotopes (C₈H₅⁷⁹Br³⁵ClNS).
[M+2]⁺: A very intense peak resulting from the presence of one ⁸¹Br or one ³⁷Cl.
[M+4]⁺: A peak corresponding to the heaviest isotopes (C₈H₅⁸¹Br³⁷ClNS).
The relative intensities of the M, M+2, and M+4 peaks will be a unique signature confirming the presence of one bromine and one chlorine atom.
Fragmentation Analysis: Upon ionization, the molecular ion can undergo fragmentation. Plausible fragmentation pathways for this compound would include:
Loss of a methyl radical (·CH₃): A common fragmentation for 2-methyl substituted benzothiazoles, leading to a stable benzothiazolyl cation ([M-15]⁺).
Loss of a bromine atom (·Br): Cleavage of the C-Br bond would result in the [M-79/81]⁺ fragment.
Loss of a chlorine atom (·Cl): Cleavage of the C-Cl bond would yield the [M-35/37]⁺ fragment.
Ring Cleavage: Fragmentation of the thiazole ring could lead to the loss of species like HCN.
The mass spectrum for 5-chloro-2-methylbenzothiazole shows a strong molecular ion peak at m/z 183 and 185, confirming these general stability and fragmentation principles. nih.gov
Interactive Data Table: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion (⁷⁹Br, ³⁵Cl) | ~261 |
| [M+2]⁺ | Molecular Ion (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | ~263 |
| [M+4]⁺ | Molecular Ion (⁸¹Br, ³⁷Cl) | ~265 |
| [M-15]⁺ | Loss of ·CH₃ | ~246/248/250 |
| [M-79]⁺ | Loss of ·Br | ~182/184 |
| [M-35]⁺ | Loss of ·Cl | ~226/228 |
X-ray Crystallography for Solid-State Molecular Conformation and Packing Features
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing interactions. While a specific crystal structure for this compound is not available, analysis of related halogenated thiazole and benzothiazole structures allows for a reliable prediction of its solid-state features. researchgate.netnih.gov
Molecular Conformation: The benzothiazole ring system is inherently planar. It is expected that the fused benzene and thiazole rings in this compound would be virtually coplanar. The methyl group, bromine, and chlorine atoms would lie within this plane.
Intermolecular Packing and Interactions: The crystal packing would be governed by a combination of non-covalent interactions.
π–π Stacking: The planar aromatic systems are likely to engage in π–π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion.
Studies on similar structures, such as 2,4-dibromothiazole, have highlighted the dominant role of halogen bonding in their crystal structures. researchgate.net The interplay of these forces would define the unit cell parameters and space group of the crystalline solid.
Interactive Data Table: Expected Crystallographic Features for this compound
| Feature | Predicted Characteristic |
| Molecular Geometry | Largely planar benzothiazole core |
| Dominant Intermolecular Forces | π–π stacking, Halogen bonding (C-Br···N/S, C-Cl···N/S) |
| Common Packing Motif | Herringbone or slip-stacked arrangements |
| Crystal System | Likely monoclinic or orthorhombic |
Preclinical Biological Activity and Mechanistic Studies of 4 Bromo 5 Chloro 2 Methylbenzo D Thiazole Analogues
Antimicrobial Activity
The benzothiazole (B30560) scaffold, particularly when substituted with halogens like bromine and chlorine, is a cornerstone for developing new antimicrobial agents. These compounds have shown efficacy against a spectrum of bacteria and fungi, including strains that have developed resistance to existing drugs.
Antibacterial Efficacy
Derivatives of benzothiazole have demonstrated significant antibacterial capabilities. Structure-activity relationship (SAR) studies have indicated that the presence of a chloro group at the 5th position of the benzothiazole ring can enhance antibacterial action. This has been observed in studies of various benzothiazole analogues.
The antibacterial potency of these compounds has been evaluated against a range of pathogens, including multi-drug resistant (MDR) strains. For instance, novel thiazole (B1198619) compounds have shown potent, bactericidal activity at sub-microgram/mL concentrations against both methicillin-sensitive and methicillin-resistant Staphylococcus pseudintermedius (MSSP and MRSP) plos.org. Some derivatives exhibit superior killing kinetics, eliminating MRSP within two hours plos.org. Furthermore, certain benzothiazolopyrimidine-thiazole conjugates have shown strong inhibition against Gram-negative E. coli and selective efficacy against Gram-positive bacteria like S. aureus and B. subtilis nih.gov. The global preclinical pipeline for antibacterial agents continues to explore such compounds to address the urgent threat of antimicrobial resistance nih.govnih.govjpiamr.euresearchgate.net.
Table 1: Antibacterial Activity of Selected Thiazole and Benzothiazole Analogues MIC: Minimum Inhibitory Concentration
| Compound/Analogue Type | Target Organism(s) | MIC Values | Reference |
|---|---|---|---|
| Thiazole Derivatives | Methicillin-sensitive S. pseudintermedius (MSSP) | MIC₅₀: 0.30 - 0.80 µg/mL | plos.org |
| Benzothiazolopyrimidine-thiazole conjugate 8c | E. coli | <29 µg/mL | nih.gov |
| Benzothiazolopyrimidine-thiazole conjugate 8c | S. typhimurium | <132 µg/mL | nih.gov |
| Benzothiazolopyrimidine-thiazole conjugate 8b | S. aureus | <40 µg/mL | nih.gov |
| Benzothiazolopyrimidine-thiazole conjugate 8b | B. subtilis | <47 µg/mL | nih.gov |
Antifungal Efficacy
Thiazole and benzothiazole derivatives are also recognized for their antifungal properties mdpi.com. Coordination complexes of thiazole and benzothiazole with copper have been shown to enhance the biological activity of the organic ligands, demonstrating efficient activity against various fungi mdpi.com. For example, certain copper(II) complexes with thiazole derivative ligands have shown activity against Candida albicans mdpi.com. One benzothiazolopyrimidine-thiazole conjugate displayed broad-spectrum activity with a low minimum inhibitory concentration against C. albicans nih.gov.
Proposed Molecular Mechanisms of Antimicrobial Action
The antimicrobial effects of benzothiazole analogues are attributed to several molecular mechanisms. A primary mode of action is the inhibition of essential bacterial enzymes. Studies have shown that these compounds can effectively inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria nih.gov.
Other proposed mechanisms include:
Enzyme Inhibition : Besides DNA gyrase, benzothiazole analogues have been shown to inhibit other key enzymes in bacterial metabolic pathways, such as dihydroorotase and various reductases.
Cell Wall Synthesis Disruption : Some derivatives are thought to interfere with the synthesis of the bacterial cell wall.
Cell Membrane Disruption : While some rapid bactericidal activity was found not to be caused by membrane disruption, other related compounds are known to perturb microbial fatty acid synthesis and cell membrane formation plos.org.
Anticancer / Antitumor Activity
The structural features of halogenated benzothiazoles have made them attractive candidates for anticancer drug development. Their planar structure allows for intercalation with DNA, and their ability to inhibit key enzymes involved in cell proliferation has been a major focus of investigation.
In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines
Analogues of 4-Bromo-5-chloro-2-methylbenzo[d]thiazole have been subjected to extensive in vitro screening against a panel of human cancer cell lines, with notable activity against lung (A549) and liver (HepG-2) cancer cells.
For example, certain benzylideneiminophenylthiazole analogues have demonstrated significant cytotoxicity. One compound featuring a bromine atom at the C4 position of a phenyl ring exhibited the highest activity against the A549 cell line nih.gov. In another study, a benzimidazole derivative showed high cytotoxic effects against both HepG2 and A549 cell lines, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively . Similarly, steroidal thiazoles have shown potential anticancer activity against A549 and HepG2 cell lines, with IC₅₀ values close to that of the standard drug, Cisplatin bibliomed.org. Dichlorophenyl-containing chlorobenzothiazole derivatives have also shown potent anticancer activity against various cancer cell lines, including non-small cell lung cancer nih.gov.
Table 2: In Vitro Cytotoxicity of Selected Benzothiazole Analogues and Related Compounds IC₅₀: Half-maximal inhibitory concentration
| Compound/Analogue | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Benzimidazole derivative se-182 | HepG2 | 15.58 | |
| Benzimidazole derivative se-182 | A549 | 15.80 | |
| Steroidal Thiazole (Compound 4) | HepG2 | 9.71 | bibliomed.org |
| Steroidal Thiazole (Compound 4) | A549 | 11.32 | bibliomed.org |
| Dichlorophenyl-chlorobenzothiazole 51 | Non-small cell lung cancer (HOP-92) | 0.0718 | nih.gov |
Investigations into Topoisomerase Inhibition
A significant mechanism contributing to the anticancer potential of these compounds is the inhibition of DNA topoisomerases. These enzymes are vital for managing DNA topology during replication and transcription and are validated targets for cancer chemotherapy.
Topoisomerase I (Top1) Inhibition : A series of thiazole-based stilbene analogues have been evaluated for their Top1 inhibitory activity. Notably, (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole demonstrated good Top1 inhibition, suggesting that this scaffold could lead to a new class of non-camptothecin Top1 inhibitors nih.gov. All synthesized compounds in this series displayed some degree of Top1 inhibitory activity, with some showing strong inhibition comparable to the standard drug, camptothecin nih.gov.
Topoisomerase IIα (Topo IIα) Inhibition : Substituted 4,5′-bithiazoles have been identified as catalytic inhibitors of human DNA topoisomerase IIα nih.gov. These compounds are believed to act via competitive inhibition of ATP binding to the enzyme. This class of inhibitors shows promise in overcoming the limitations associated with existing topoisomerase II poisons nih.gov.
Analysis of Apoptosis Induction and Signaling Pathway Modulation
The induction of apoptosis is a critical mechanism for anti-cancer agents. Studies on related halogenated benzazole compounds have demonstrated pro-apoptotic activity. For instance, a series of polybrominated benzimidazole derivatives have been shown to induce apoptosis in both leukemia and breast cancer cell lines. One notable compound from this series, 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole (2-Me-TBBi), exhibited significantly greater pro-apoptotic activity in leukemia cells compared to its parent compound. mdpi.com Further modifications, such as the addition of an N-hydroxypropyl group and subsequent esterification, led to compounds like (4,5,6,7-tetrabromo-2-methyl-1H-benzimidazol-1-yl)propyl hexanoate, which effectively induced apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com
Another related compound, 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164), has been shown to induce apoptosis in various cancer cell lines, including human T lymphoblastoid CEM cells, myeloid leukemia, and androgen-responsive prostate cancer cells. mdpi.com The mechanism of action for some of these compounds involves the inhibition of protein kinases such as CK2 and PIM-1, which are known to protect cells from apoptosis. mdpi.com For example, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one was found to inhibit both CK2 and PIM-1 kinases in CCRF-CEM and MCF-7 cells, leading to an apoptotic response. mdpi.com
While these findings on polybrominated benzimidazoles are promising, further research is needed to determine if this compound analogues induce apoptosis through similar mechanisms.
Anti-inflammatory Activity
Benzothiazole derivatives have been investigated for their anti-inflammatory properties. A study on a series of 2-(4-chlorobenzyl)-5-(di(5-substituted-1H-indol-3-yl)methyl)-6-(4-substituted phenyl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles revealed significant anti-inflammatory potential. asianpubs.org In a carrageenan-induced paw edema model in rats, the lead compound from this series demonstrated a significant reduction in paw thickness. asianpubs.org
While the direct anti-inflammatory activity of this compound analogues is not extensively documented in the provided search results, the general anti-inflammatory potential of the broader benzothiazole class suggests that this could be a fruitful area for future investigation.
Anti-tubercular Activity against Mycobacterium tuberculosis
The benzothiazole scaffold has been a subject of interest in the development of new anti-tubercular agents. A whole-cell screen against Mycobacterium tuberculosis identified an amino-benzothiazole scaffold with bactericidal activity against both replicating and non-replicating bacteria. nih.gov Subsequent structure-activity relationship (SAR) studies on 34 analogues led to the identification of molecules with improved potency and reduced cytotoxicity. nih.gov
Furthermore, the substitution pattern on the benzothiazole ring system has been shown to be crucial for anti-tubercular activity. For instance, a study on quinoline derivatives bearing different heterocyclic moieties found that compounds with chloro- and bromo-substituted aromatic rings attached to a benzothiazole substituent were more active, with Minimum Inhibitory Concentrations (MICs) ranging from 3.2 to 3.5 μg/mL. cbijournal.com
Another study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases demonstrated promising activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com The parent compound exhibited MICs of 5.5 µg/mL and 11 µg/mL against H37Rv and MDR strains, respectively. mdpi.com
These findings underscore the potential of halogenated benzothiazole analogues as a promising class of anti-tubercular agents.
Anticonvulsant Activity
The benzothiazole nucleus is a component of various compounds with demonstrated anticonvulsant properties. A study focused on novel benzothiazole-coupled sulfonamide derivatives that were synthesized and evaluated for their anticonvulsant potential. nih.gov In the maximal electroshock (MES) model, several compounds showed potent activity. nih.gov For example, a compound with a p-Cl substitution on the benzene (B151609) sulfonamide ring exhibited notable anticonvulsant effects. nih.gov In the pentylenetetrazole (PTZ) test, another compound from the same series was identified as the most potent agent. nih.gov
Another class of related heterocyclic compounds, 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives, also displayed anticonvulsant activity. researchgate.net One of the synthesized analogues was particularly active in both MES and PTZ tests. researchgate.net
The following table summarizes the anticonvulsant activity of selected 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives researchgate.net:
| Compound | MES (ED₅₀ mg/kg) | PTZ (ED₅₀ mg/kg) |
| 4a | >100 | >100 |
| 4b | >100 | 95.52 |
| 4c | 20.11 | 35.33 |
| Diazepam | - | 1.62-1.66 |
Data sourced from a study on novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives.
These studies suggest that the benzothiazole scaffold is a promising framework for the development of novel anticonvulsant drugs.
Antileishmanial Activity
Thiazole-containing compounds have been explored for their potential against Leishmania species. A study on a series of thiazole orange analogs, which are cyanine dyes, demonstrated potent activity against Leishmania donovani axenic amastigotes, with IC₅₀ values in the nanomolar range (12-42 nM). nih.gov
In a different study, ethylene glycol analogues of 1,2,4-benzothiadiazine-1,1-dioxide were synthesized and evaluated for their antileishmanial potential. nih.gov The parent compound, 1,2,4-benzothiadiazine-1,1-dioxide, had an IC₅₀ of less than 10 μM against L. donovani and L. major promastigotes. nih.gov However, the synthesized ethylene glycol analogues generally showed low biological activity. nih.gov
While these studies provide some evidence for the antileishmanial potential of thiazole and related heterocyclic systems, more research is needed to specifically evaluate the activity of this compound analogues.
Tyrosinase Inhibitory Activity and Anti-melanogenesis
Several studies have highlighted the potential of benzothiazole analogues as inhibitors of tyrosinase, a key enzyme in melanin synthesis. A series of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs were synthesized as novel tyrosinase inhibitors. mdpi.com Some of these compounds exhibited more potent inhibition of mushroom tyrosinase than the well-known inhibitor, kojic acid. mdpi.com One analog, in particular, showed highly potent inhibition with an IC₅₀ value of 90 nM, which was 214 times lower than that of kojic acid. mdpi.com These compounds were found to be competitive inhibitors of tyrosinase and demonstrated strong anti-melanogenic potency in B16F10 mammalian cells. mdpi.com
In another study, 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles were investigated as anti-tyrosinase agents. mdpi.com The compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol exhibited the highest tyrosinase inhibitory activity, with an IC₅₀ value of 0.2 ± 0.01 μM, a potency 55-fold greater than kojic acid. mdpi.com This compound also dose-dependently inhibited melanin production in B16F10 murine melanoma cells. mdpi.com
Furthermore, (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs have been synthesized and evaluated for their tyrosinase inhibitory activity. nih.gov Several of these compounds showed greater inhibitory activity than kojic acid and acted as competitive inhibitors. nih.gov They also inhibited melanin production and cellular tyrosinase activity in a concentration-dependent manner. nih.gov
The following table presents the mushroom tyrosinase inhibitory activity of selected (Z)-2-(substituted benzylidene)benzimidazothiazolone derivatives nih.gov:
| Compound | R | IC₅₀ (μM) |
| 1 | 4-OH | 3.70 ± 0.51 |
| 2 | 3,4-diOH | 3.05 ± 0.95 |
| 3 | 2,4-diOH | 5.00 ± 0.38 |
| Kojic Acid | - | 18.27 ± 0.89 |
Data sourced from a study on benzimidazothiazolone derivatives as tyrosinase inhibitors.
These findings collectively suggest that the benzothiazole scaffold is a promising template for the design of potent tyrosinase inhibitors with anti-melanogenesis properties.
Monoamine Oxidase (MAO) Inhibition
Analogues of benzothiazole have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. A series of 2H-1,4-benzothiazin-3(4H)-ones were synthesized and evaluated as potential inhibitors of human MAO-A and MAO-B. nih.gov These compounds were found to be more potent inhibitors of MAO-B, with the most potent compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov
Another study explored the MAO inhibition properties of structural analogues of methylene blue, a known MAO-A inhibitor. nih.gov Several analogues, including cresyl violet and Nile blue, were found to be specific and potent MAO-A inhibitors, with IC₅₀ values in the nanomolar range. nih.gov Nile blue also showed potent MAO-B inhibition. nih.gov
A synthesized compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, was evaluated as a potential inhibitor of human MAO-A and MAO-B. mdpi.com It was found to be a selective MAO-B inhibitor with an IC₅₀ value of 3.47 μM. mdpi.com
The following table summarizes the MAO-B inhibitory activity of selected 2H-1,4-benzothiazin-3(4H)-one derivatives nih.gov:
| Compound | R | MAO-B IC₅₀ (μM) |
| 1b | 6-Cl | 0.0027 |
| 1c | 7-Cl | 0.0082 |
| 1d | 8-Cl | 0.0096 |
| 1h | 6-F | 0.0041 |
Data sourced from a study on the inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones.
These results indicate that the benzothiazole and related benzothiazinone scaffolds are valuable for the development of potent and selective MAO inhibitors.
Antioxidant Activity
The therapeutic potential of benzothiazole derivatives is not limited to their antimicrobial and anticancer properties; they have also been investigated for their ability to counteract oxidative stress. The thiazole nucleus is a key structural feature in various compounds exhibiting antioxidant activity. The chemical versatility of the thiazole core allows it to modulate oxidative stress, in part by influencing the bond dissociation energies of nearby functional groups involved in neutralizing reactive oxygen species. nih.gov The incorporation of a thiazole ring into molecular structures is considered a promising strategy for developing therapeutic agents that target pathways related to oxidative stress. nih.gov
Research has shown that substitutions on the benzothiazole ring system can significantly influence the antioxidant potential of these compounds. For instance, studies on hetero bicyclic methylthiadiazole hydrazones revealed that compounds with electron-withdrawing groups, such as chloro and bromo substituents, at the para position of a piperidine moiety demonstrated noteworthy in vitro free radical scavenging effects. This enhanced activity is attributed to the electron-withdrawing inductive effect of the halogens. nih.gov
| Compound Class | Key Structural Features | Observed Antioxidant Effect | Reference |
|---|---|---|---|
| Hetero Bicyclic Methylthiadiazole Hydrazones | Electron-withdrawing chloro, bromo, and fluoro substitutions | Admirable in vitro free radical scavenging effects | nih.gov |
| Thiazolyl-Polyphenolic Compounds | N-methyl substituted thiazole scaffold with catechol moiety | Significantly enhanced antioxidant activity compared to standards | nih.gov |
Other Reported Biological Activities (e.g., antimalarial, anti-HIV, anthelmintic, immunosuppressive)
Beyond the more extensively studied areas, analogues of this compound have been explored for a variety of other potential therapeutic applications. The benzothiazole scaffold has proven to be a versatile template for the development of agents targeting infectious diseases and modulating the immune system.
Antimalarial Activity: Benzothiazole derivatives have emerged as a promising class of compounds for the treatment of malaria. nih.govmalariaworld.org A systematic review of the literature identified 232 benzothiazole analogues with potent antiplasmodial activity against various strains of the malaria parasite. nih.govmalariaworld.orgresearchgate.net Structure-activity relationship studies have indicated that the substitution pattern on the benzothiazole scaffold is a critical determinant of its antimalarial efficacy. nih.govmalariaworld.orgresearchgate.net The mechanisms of action for these compounds are varied, including the inhibition of Plasmodium falciparum enzymes in in vitro studies and the inhibition of blood-stage parasites in vivo. nih.govmalariaworld.orgresearchgate.net For instance, certain benzothiazole hydrazones have been shown to exert their antimalarial effect by chelating free iron and inhibiting heme polymerization, a critical process for parasite survival. nih.gov
Anti-HIV Activity: The benzothiazole nucleus has also been incorporated into molecules designed to combat the human immunodeficiency virus (HIV). Several studies have reported on benzothiazole analogues with significant anti-HIV activity. nih.govresearchgate.net In one study, a library of benzothiazole analogues was synthesized, and several compounds displayed strong anti-HIV activity. nih.gov The mechanism for some of these compounds involves the disruption of HIV mRNA processing, leading to the suppression of viral protein expression. nih.gov For example, certain 2-trifluoromethylthiazole-5-carboxamides, which are analogues of a stilbene-based anti-HIV agent, were found to alter the accumulation of viral RNA, thereby inhibiting viral replication. nih.gov
Anthelmintic Activity: Analogues of benzothiazole have demonstrated significant efficacy against parasitic worms. In a study focused on new O-substituted 6-methoxybenzothiazole-2-carbamates, several compounds exhibited potent anthelmintic activity. The presence of bromo and chloro substitutions on a phenacylsulfanyl moiety was found to create regions of high electronegativity and hydrophobicity, which are thought to be important for binding to the target receptor. nih.gov Specifically, a p-bromophenacylsulfanyloxadiazolyl moiety attached to the benzothiazole ring resulted in a high level of paramphistomicidal activity, comparable to the reference drug oxyclozanide. The lipophilicity imparted by the 4-bromo substitution was suggested to be responsible for better transport properties and enhanced activity. nih.gov
Immunosuppressive Activity: The potential for benzothiazole derivatives to modulate the immune system has also been investigated. In a study focused on developing novel immunosuppressive agents, a series of new amide derivatives of mycophenolic acid with various heterocyclic amines, including benzothiazole, were synthesized. tandfonline.commostwiedzy.pl These compounds were designed to act as uncompetitive inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine nucleotide synthesis, which is crucial for the proliferation of T and B lymphocytes. While a benzoxazole analogue showed the most promising activity in this particular study, the investigation of benzothiazole derivatives highlights the ongoing interest in this scaffold for developing new immunosuppressive therapies. tandfonline.commostwiedzy.pl
| Activity | Compound Class/Analogue | Key Findings | Reference |
|---|---|---|---|
| Antimalarial | Benzothiazole Analogues | Potent antiplasmodial activity against various malaria parasite strains. | nih.govmalariaworld.orgresearchgate.net |
| Anti-HIV | 2-Trifluoromethylthiazole-5-carboxamides | Suppressed expression of HIV-1 structural protein Gag and altered HIV-1 RNA accumulation. | nih.gov |
| Anthelmintic | O-substituted 6-methoxybenzothiazole-2-carbamates | High paramphistomicidal activity, with bromo substitutions enhancing lipophilicity and activity. | nih.gov |
| Immunosuppressive | Amide derivatives of mycophenolic acid with benzothiazole | Investigated as potential uncompetitive inhibitors of IMPDH. | tandfonline.commostwiedzy.pl |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Halogen Substituents (Bromine, Chlorine) on Bioactivity and Selectivity
The presence and position of halogen atoms on the benzothiazole (B30560) ring are critical determinants of its biological activity. Halogens such as bromine and chlorine significantly modify the compound's lipophilicity, electronic properties, and steric profile, which in turn affects its interaction with biological targets.
Research on various benzothiazole derivatives has consistently shown that halogen substitution can enhance a range of biological activities, including antimicrobial and anticancer effects. For instance, the introduction of strong electronegative atoms like chlorine and bromine at the para position of a phenyl ring attached to the benzothiazole nucleus has been shown to increase the lipophilicity of the compounds, a factor often correlated with improved cytotoxicity against cancer cell lines. ijper.org In the context of antibacterial activity, the presence of a chloro group at the 5th position of the benzothiazole ring was found to increase antibacterial efficacy. nih.gov Similarly, bromo substituents have been associated with potent antifungal activity in certain series of thiazole (B1198619) derivatives. nih.gov
The specific substitution pattern in 4-Bromo-5-chloro-2-methylbenzo[d]thiazole, with bromine at position 4 and chlorine at position 5, creates a distinct electronic environment on the benzene (B151609) portion of the molecule. This di-halogenation pattern can influence the molecule's ability to form halogen bonds, an interaction that is gaining recognition for its importance in ligand-protein binding. acs.org The combination of both bromine and chlorine can lead to a synergistic effect on bioactivity, potentially enhancing membrane permeability and improving the compound's ability to reach its intracellular target. While many studies focus on single halogen substitutions, the di-halogenated pattern of this specific compound suggests a tailored approach to modulating its physicochemical properties for optimized biological outcomes. mdpi.comresearchgate.net
| Halogen Substituent | Position | Observed Impact on Bioactivity | Reference |
|---|---|---|---|
| Chlorine (Cl) | Position 5 | Increased antibacterial activity. | nih.gov |
| Chlorine (Cl) | Para-position of an attached phenyl ring | Enhanced lipophilicity and cytotoxicity. | ijper.org |
| Bromine (Br) | Position 7 | Enhanced antibacterial action. | nih.gov |
| Bromine (Br) | General | Associated with potent antifungal activity in some derivatives. | nih.gov |
Influence of the Methyl Group at Position 2 on Biological Activity
The substituent at the C-2 position of the benzothiazole scaffold is a key modulator of biological activity. benthamscience.comsemanticscholar.org The nature of the group at this position can drastically alter the compound's therapeutic properties. The presence of a methyl group, as in this compound, has specific implications for its bioactivity.
In some contexts, 2-substituted benzothiazoles have been investigated for plant growth regulatory activity. researchgate.net While direct comparisons are complex, this highlights that the C-2 substituent is pivotal for various biological interactions. The synthesis of 2-methylbenzothiazoles is a well-established process, often involving the condensation of 2-aminothiophenols with reagents like acetic acid, allowing for its incorporation into diverse molecular frameworks. mdpi.com The specific contribution of the 2-methyl group in this compound would be to provide a hydrophobic anchor point and subtly modulate the electronic nature of the heterocyclic system, working in concert with the halogen atoms to define its biological profile.
| Substituent at C-2 | General Influence on Bioactivity | Reference |
|---|---|---|
| Methyl (-CH3) | Provides a small, lipophilic group that can engage in hydrophobic interactions with biological targets. | researchgate.net |
| General Substituents | The nature of the substituent group at the C-2 position commonly results in a change of bioactivity. | researchgate.net |
| Various Groups (e.g., amino, thiol, phenyl) | Substitution at the C-2 position is a primary reason for a variety of biological activities in benzothiazole derivatives. | benthamscience.compharmacyjournal.in |
Role of Substituent Position and Electronic Properties on Benzothiazole Bioactivity
The biological activity of a benzothiazole derivative is not only determined by the nature of its substituents but also critically by their positions on the bicyclic ring system. nih.gov The specific arrangement of bromine at C-4, chlorine at C-5, and a methyl group at C-2 creates a unique distribution of electron density and steric bulk, which is fundamental to the molecule's pharmacological profile.
The benzene ring of the benzothiazole core can be substituted at positions 4, 5, 6, and 7. pharmacyjournal.in In this compound, the adjacent halogen atoms (bromo and chloro) are strong electron-withdrawing groups due to their high electronegativity. This has a profound effect on the electronic properties of the benzene ring, influencing its reactivity and ability to participate in π-stacking or other non-covalent interactions with biological macromolecules. researchgate.net The position of these halogens can impact selectivity and potency; for example, SAR studies have shown that substitution at the 7th position with bromo or methyl groups enhanced antibacterial action in one series of compounds. nih.gov
The methyl group at C-2 is an electron-donating group, which contrasts with the electron-withdrawing nature of the halogens on the benzene ring. This electronic push-pull effect across the molecule can be crucial for its activity. Computational studies on benzothiazole derivatives have shown that substituting electron-donating or electron-withdrawing groups significantly alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This modulation of the HOMO-LUMO energy gap is a key factor in determining the molecule's reactivity and potential for charge transfer interactions, which are often vital for biological function. researchgate.net The precise 4-bromo, 5-chloro, 2-methyl arrangement therefore results in a specific electronic and steric landscape tailored for a particular biological target.
| Substituent & Position | Electronic Property | Potential Impact on Bioactivity | Reference |
|---|---|---|---|
| Bromo at C-4 | Electron-withdrawing | Modulates electronic environment of the benzene ring, influences lipophilicity and potential for halogen bonding. | ijper.orgresearchgate.net |
| Chloro at C-5 | Electron-withdrawing | Affects electronic properties, can increase antibacterial activity. | nih.govresearchgate.net |
| Methyl at C-2 | Electron-donating | Contributes to hydrophobic interactions and modulates the electronic character of the thiazole ring. | researchgate.netnih.gov |
Stereochemical and Conformational Aspects Influencing Activity
Conformational analysis of benzothiazole derivatives, often performed using computational methods, helps in understanding the molecule's preferred spatial arrangement. mdpi.com For a simple molecule like this compound, there is limited rotational freedom. However, the orientation of the molecule within a binding site is critical. The specific placement of the bromo, chloro, and methyl groups creates a defined three-dimensional shape and distribution of charge. The steric bulk of the bromine atom at C-4, for instance, may introduce a subtle twist or preference in how the molecule docks into a receptor pocket compared to a smaller substituent.
In more complex benzothiazole derivatives that feature flexible side chains, conformational flexibility is a major factor. For the title compound, the rigidity of the core structure ensures that the relative positions of the key functional groups are fixed. This pre-organization can be advantageous, as it reduces the entropic penalty upon binding to a target. The planarity of the benzothiazole system is also conducive to intercalating into DNA or participating in π-π stacking interactions with aromatic residues in proteins. nih.gov Therefore, the well-defined and rigid conformation of this compound is a key aspect of its structure-activity profile, ensuring a consistent presentation of its binding motifs.
Future Perspectives and Research Directions for 4 Bromo 5 Chloro 2 Methylbenzo D Thiazole Research
Exploration of Novel and Sustainable Synthetic Routes
The future synthesis of 4-Bromo-5-chloro-2-methylbenzo[d]thiazole and its analogs is expected to move towards more sustainable and efficient methodologies. Traditional synthetic routes for benzothiazoles often involve harsh reaction conditions and the use of hazardous reagents. acs.org Green chemistry principles are increasingly being applied to the synthesis of this important heterocyclic scaffold. researchgate.net
Future research will likely focus on:
Catalyst-free synthesis: The development of catalyst-free reactions, for instance, by reacting 2-aminothiophenols with aldehydes in green solvents like ethanol (B145695) at room temperature, offers a benign and high-yielding alternative. researchgate.net
Ultrasound and microwave-assisted synthesis: These techniques can significantly reduce reaction times and improve yields, offering an environmentally friendly approach to the synthesis of substituted benzothiazoles. nih.gov For example, microwave-assisted condensation of 2-aminothiophenols with chloroacetyl chloride has been shown to be an efficient method. researchgate.net
One-pot multicomponent reactions: These reactions, where multiple starting materials react in a single step to form the desired product, are highly atom-economical and can simplify purification processes. mdpi.com
Advanced Mechanistic Investigations at the Molecular and Cellular Levels
A deeper understanding of the molecular and cellular mechanisms of action of this compound is crucial for its future development. Benzothiazole (B30560) derivatives are known to interact with a variety of biological targets, including enzymes and receptors, leading to a broad spectrum of biological activities. rjptonline.orgbenthamscience.com
Future investigations should aim to:
Identify specific molecular targets: Utilizing techniques such as chemical proteomics and affinity-based probes can help in the precise identification of the protein targets of this compound. frontiersin.org
Elucidate signaling pathways: Once the primary targets are identified, further studies will be needed to understand how the compound modulates downstream signaling pathways. This can involve a combination of molecular biology techniques, such as Western blotting and gene expression analysis. biointerfaceresearch.com
Investigate structure-activity relationships at the mechanistic level: By comparing the activity of a series of analogs with systematic structural modifications, researchers can gain insights into the key structural features required for target engagement and biological activity.
Rational Design of New Analogues Based on Refined SAR Insights
The rational design of new analogues of this compound, guided by a refined understanding of its structure-activity relationships (SAR), holds immense potential for the development of more potent and selective compounds. The substituents on the benzothiazole ring, particularly at the 2, 4, 5, and 6-positions, are known to significantly influence biological activity. benthamscience.com The presence of halogen atoms, such as bromine and chlorine, can modulate the lipophilicity, electronic properties, and metabolic stability of the molecule, often leading to enhanced biological activity. nih.gov
Future research in this area should focus on:
Systematic modification of substituents: A systematic exploration of different substituents at the 2-methyl and the halogenated positions of the benzene (B151609) ring will be crucial. For instance, replacing the methyl group with other alkyl or aryl groups, and varying the halogen atoms or their positions, could lead to compounds with improved activity profiles.
Computational modeling and in silico screening: Molecular docking and other computational methods can be employed to predict the binding of new analogues to their putative targets, thus guiding the synthetic efforts towards the most promising candidates. researchgate.net
Bioisosteric replacements: Replacing certain functional groups with their bioisosteres can lead to analogues with improved pharmacokinetic properties and reduced toxicity.
The following table presents data on the α-glucosidase inhibitory activity of a series of 5-chloro-2-aryl benzo[d]thiazole derivatives, illustrating the impact of substitutions on biological activity. mdpi.com
| Compound | Substituent on 2-aryl ring | IC50 (µM) |
| 1 | 2,4-dihydroxyphenyl | 136.2 ± 5.7 |
| 2 | 2,5-dihydroxyphenyl | 60.9 ± 2.0 |
| 3 | 2,6-dihydroxyphenyl | 104.8 ± 9.9 |
| 4 | 3,4-dihydroxyphenyl | 22.1 ± 0.9 |
| 5 | 2,3,4-trihydroxyphenyl | 40.2 ± 0.5 |
| 9 | 2-hydroxy-5-bromophenyl | 25.6 ± 1.5 |
| 10 | 2-hydroxy-5-chlorophenyl | 23.3 ± 1.2 |
| 11 | 2-hydroxy-5-iodophenyl | 42.1 ± 1.8 |
| 19 | 2-hydroxy-4-aminophenyl | 55.3 ± 2.1 |
| Acarbose (Standard) | - | 840 ± 1.73 |
Potential for Development as Lead Compounds in Drug Discovery
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds, including approved drugs. nih.gov Benzothiazole derivatives have shown a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov This suggests that this compound and its future analogues have significant potential to be developed as lead compounds for various therapeutic applications.
Key areas for future drug discovery efforts include:
Anticancer agents: Many benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, such as inhibition of protein kinases and induction of apoptosis. biointerfaceresearch.comresearchgate.net The halogenated nature of this compound makes it an interesting candidate for further evaluation as an anticancer agent.
Antimicrobial agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Benzothiazoles have shown promising activity against a range of bacteria and fungi. nih.gov
Neuroprotective agents: Some benzothiazole derivatives have shown potential in the treatment of neurodegenerative diseases. nih.gov
Integration with Emerging Technologies in Chemical Biology and High-Throughput Screening
The discovery and development of new bioactive compounds based on the this compound scaffold will be greatly accelerated by the integration of emerging technologies.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target or in a phenotypic assay. frontiersin.org Libraries of this compound analogues can be synthesized and screened to identify hits for various diseases. nih.gov
Chemical Biology Probes: Benzothiazole derivatives can be developed as fluorescent probes for bioimaging applications, allowing for the visualization of specific cellular components or processes. acs.org This can provide valuable insights into the mechanism of action of these compounds.
Organoid and 3D Cell Culture Models: Screening in more physiologically relevant models, such as patient-derived organoids, can provide a better prediction of a compound's efficacy and toxicity in humans. mdpi.com
Artificial Intelligence (AI) and Machine Learning: AI can be used to analyze large datasets from HTS and SAR studies to predict the activity of new compounds, optimize lead structures, and even design novel molecules with desired properties.
The following table shows predicted physicochemical properties for this compound and some hypothetical analogues, which can be used to guide the design of compounds with improved drug-like properties.
| Compound Name | Molecular Formula | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) |
| This compound | C8H5BrClNS | 278.56 | 3.85 | 41.49 |
| 4-Bromo-5-fluoro-2-methylbenzo[d]thiazole | C8H5BrFNS | 262.10 | 3.34 | 41.49 |
| 4,5-Dichloro-2-methylbenzo[d]thiazole | C8H5Cl2NS | 218.10 | 3.53 | 41.49 |
| 4-Bromo-5-chloro-2-ethylbenzo[d]thiazole | C9H7BrClNS | 292.59 | 4.22 | 41.49 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
